

Application Note: NMR Structural Confirmation of 9-Oxo Azithromycin B

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Compound of Interest

Compound Name: 9-Oxo Azithromycin B

Cat. No.: B1154613

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H,

C, 2D HMBC/HSQC) Analyte: **9-Oxo Azithromycin B** (Desmethyl-Azithromycin Lactam Derivative) Matrix: API Purity Profiling / Degradation Studies[1][2]

Executive Summary

In the development of Azithromycin (AZM) formulations, oxidative degradation can lead to the formation of "Azithromycin B" derivatives (typically defined as the N-demethylated species, Azaerythromycin A) and their subsequent oxidation products. The **9-Oxo Azithromycin B** impurity represents a critical structural change where the 9a-aza group is oxidized to a lactam (cyclic amide) or the C9 position reverts to a ketone functionality.[1][2]

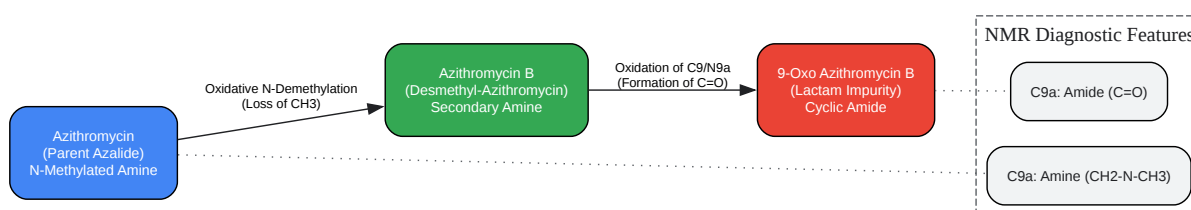
Distinguishing this impurity is analytically challenging because the molecular weight change is minimal (often isobaric or +14-16 Da depending on the exact pathway), and UV detection is non-specific due to the lack of chromophores.[1] This protocol details the NMR methodology to unambiguously confirm the 9-Oxo (Lactam) motif, distinguishing it from the parent 9-Deoxo (Amine) azalide ring.[1][2]

Structural Context & Mechanistic Insight

To interpret the NMR data correctly, one must understand the structural divergence. Azithromycin contains a 15-membered azalide ring (amine at position 9a).[1][2][3][4] The "9-Oxo" impurity implies the introduction of a carbonyl group, typically converting the amine into a lactam (cyclic amide).[1]

The Degradation Pathway

The formation of **9-Oxo Azithromycin B** typically follows the oxidative demethylation of the parent drug, followed by oxidation of the ring nitrogen or adjacent carbons.



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Figure 1: Degradation pathway illustrating the conversion of the Azithromycin amine core to the 9-Oxo lactam impurity.[1][2]

Experimental Protocol

Sample Preparation

Macrolides exhibit conformational flexibility that can broaden NMR signals.[1] Solvent choice is critical to lock the conformation and prevent exchange broadening of the hydroxyl/amide protons.

- Solvent: Chloroform-

(CDCl₃)

) is the standard for backbone assignment.[1][2]

- Alternative: Pyridine-

is recommended if resolution of hydroxyl protons is required to confirm the integrity of the sugar moieties (Desosamine/Cladinose).[1]

- Concentration: 10–15 mg in 600 μ L solvent (for 500/600 MHz instruments).
- Temperature: 298 K (25°C).[1] If line broadening occurs due to ring flipping, cool to 273 K or heat to 313 K to sharpen signals.[1]

Instrument Parameters

Experiment	Pulse Sequence	Scans (NS)	Key Parameter	Purpose
H	zg30	16	D1 = 2.0s	Baseline structural check; integration of methyl groups.[1][2]
C {1H}	zpgg30	1024+	SW = 240 ppm	CRITICAL: Detection of the quaternary Lactam Carbonyl (~170-180 ppm). [1][2]
H- C HMBC	hmbcgp1pndqf	32	= 8 Hz	Correlate H8/H10 protons to the new C9a Carbonyl.
N HMBC	hmbcgp	64+	= 5 Hz	Confirm the change from Amine (ppm) to Amide (ppm).

Structural Elucidation Strategy

The confirmation of **9-Oxo Azithromycin B** relies on proving the existence of a second carbonyl group (the lactam) in addition to the native C1 lactone carbonyl.[1]

The "Two-Carbonyl" Test (¹³C NMR)

Azithromycin (Parent) has only one carbonyl signal (C1 Lactone) around 176–179 ppm.[1][2]

The 9-Oxo impurity will display two distinct carbonyl signals in the downfield region.[1]

- Signal A (C1 Lactone): ~178 ppm (Present in both).[1][2]
- Signal B (C9a Lactam): ~170–176 ppm (Present only in **9-Oxo Azithromycin B**).[1][2]

Note: The chemical shift of the lactam carbonyl is sensitive to the ring size and solvent. It generally appears slightly upfield from the ester (lactone) carbonyl.[1]

Diagnostic Chemical Shifts (CDCl₃)

The following table summarizes the expected shifts distinguishing the parent from the impurity.

Position	Azithromycin (Parent)	Azithromycin B (Desmethyl)	9-Oxo Azithromycin B
N-CH	~2.3 ppm (s)	Absent	Absent
C9a	~70-74 ppm (CH)	~70-75 ppm (CH)	170–176 ppm (C=O)
H9a	~2.0–2.5 ppm (m)	~2.4 ppm	Absent (Quaternary C)
C1 (Lactone)	~178 ppm	~178 ppm	~178 ppm
C8/C10	Typical Aliphatic	Typical Aliphatic	Downfield Shift (Deshielded by C=O)

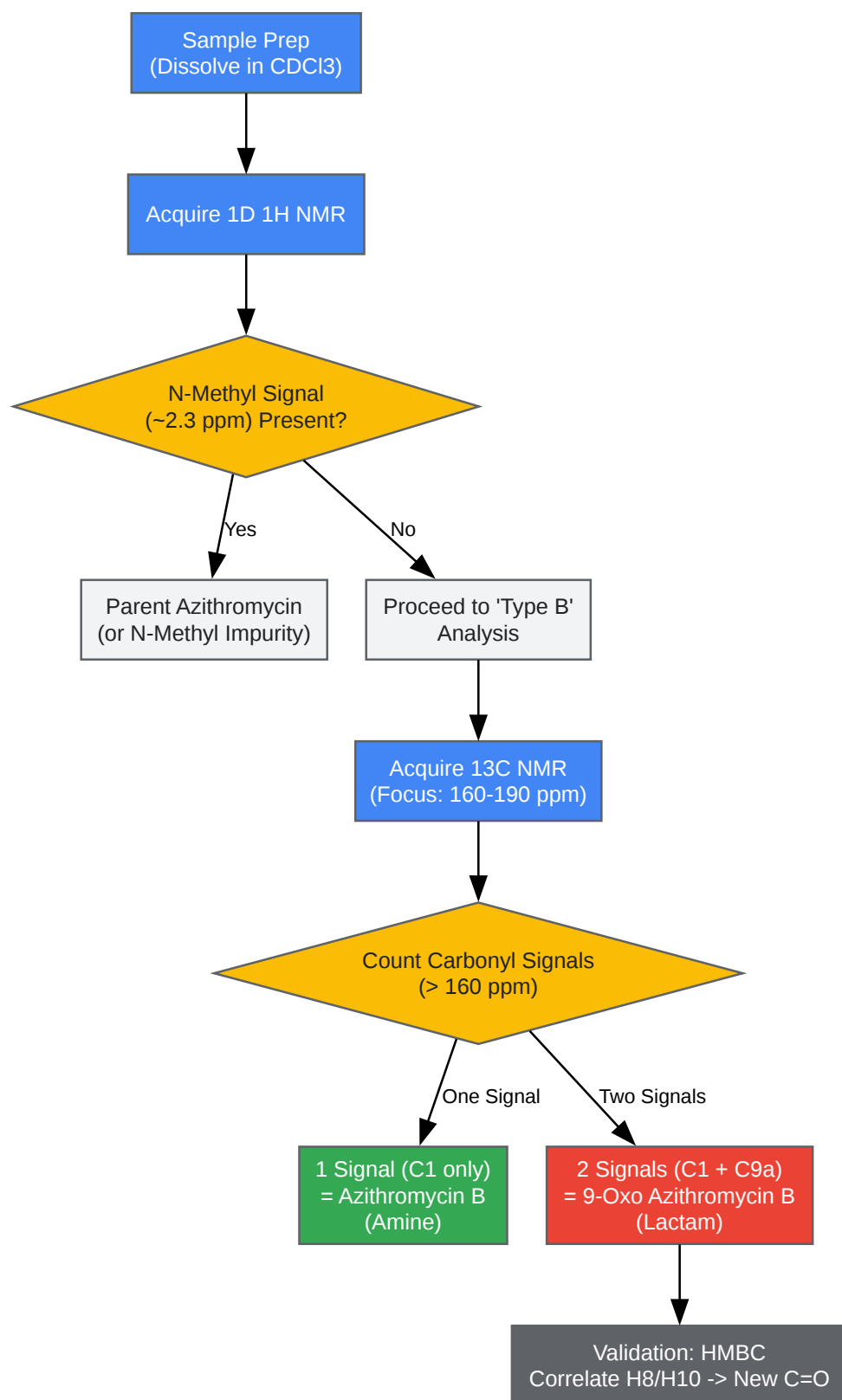
2D NMR Confirmation (HMBC)

To prove the new carbonyl is located at position 9 (and not an acetylated impurity elsewhere):

- Identify protons H8 and H10 (flanking the nitrogen position).[1]
- In the parent, H8/H10 show HMBC correlations to the C9a methylene (~73 ppm).
- In the 9-Oxo impurity, H8/H10 will show strong HMBC correlations to the new Carbonyl (~175 ppm).[1]

Workflow Diagram

The following diagram outlines the logical decision tree for confirming the structure.



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Figure 2: Logical decision tree for NMR structural confirmation.

References

- European Pharmacopoeia (Ph.[1] Eur.).Azithromycin: Impurity Profiling. [[Link](#)][1][5][6]
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Azithromycin (CID 447043). [[Link](#)][1][2]
- Momekov, G., et al.Structural elucidation of macrolide antibiotics.[1] (Contextual reference for macrolide NMR assignments). [[Link](#)]

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